molecular formula C16H24N2O3 B11171424 4-{[3-(Diethylamino)propyl]carbamoyl}phenyl acetate

4-{[3-(Diethylamino)propyl]carbamoyl}phenyl acetate

Cat. No.: B11171424
M. Wt: 292.37 g/mol
InChI Key: HEFUFXWXMDLKEJ-UHFFFAOYSA-N
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Description

4-{[3-(Diethylamino)propyl]carbamoyl}phenyl acetate is an organic compound with the molecular formula C₁₆H₂₄N₂O₃. It is known for its applications in various scientific research fields due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(Diethylamino)propyl]carbamoyl}phenyl acetate typically involves the reaction of 4-aminophenyl acetate with 3-(diethylamino)propyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{[3-(Diethylamino)propyl]carbamoyl}phenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[3-(Diethylamino)propyl]carbamoyl}phenyl acetate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[3-(Diethylamino)propyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The diethylamino group plays a crucial role in its binding affinity and specificity. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[3-(Dimethylamino)propyl]carbamoyl}phenyl acetate
  • 4-{[3-(Diethylamino)butyl]carbamoyl}phenyl acetate
  • 4-{[3-(Diethylamino)propyl]carbamoyl}phenyl benzoate

Uniqueness

4-{[3-(Diethylamino)propyl]carbamoyl}phenyl acetate is unique due to its specific diethylamino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and applications in research and industry .

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

[4-[3-(diethylamino)propylcarbamoyl]phenyl] acetate

InChI

InChI=1S/C16H24N2O3/c1-4-18(5-2)12-6-11-17-16(20)14-7-9-15(10-8-14)21-13(3)19/h7-10H,4-6,11-12H2,1-3H3,(H,17,20)

InChI Key

HEFUFXWXMDLKEJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC(=O)C1=CC=C(C=C1)OC(=O)C

Origin of Product

United States

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